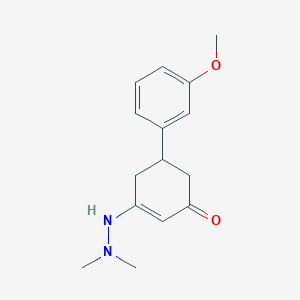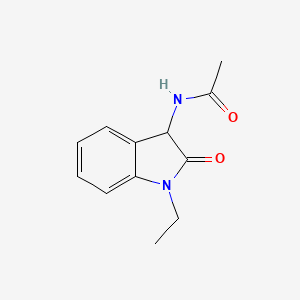![molecular formula C29H24ClN3O6 B11086703 [1-(2-chlorobenzyl)-5'-(4-methoxyphenyl)-2,4',6'-trioxo-1,2,3',3a',4',5',6',6a'-octahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-3'-yl]acetic acid](/img/structure/B11086703.png)
[1-(2-chlorobenzyl)-5'-(4-methoxyphenyl)-2,4',6'-trioxo-1,2,3',3a',4',5',6',6a'-octahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-3'-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex heterocyclic molecule with a spirocyclic structure. It contains an indole-pyrrolo-pyrrolidine core.
- The name itself provides some clues about its structure: the chlorobenzyl group, the methoxyphenyl substituent, and the acetic acid moiety.
- It may have potential biological activities due to its intricate structure.
Preparation Methods
Reaction Conditions: Without precise details, we can speculate that it likely involves cyclization reactions, spiro formation, and functional group manipulations.
Industrial Production: Industrial-scale synthesis would require optimization and scalability. Research labs might explore different approaches.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents: Hypothetically, it could react with oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents).
Major Products: These would depend on the specific reactions. For instance, oxidation might yield carboxylic acids, while reduction could lead to saturated derivatives.
Scientific Research Applications
Chemistry: Researchers might study its reactivity, stability, and novel transformations.
Biology: Investigating its interactions with enzymes, receptors, or cellular pathways.
Medicine: Assessing its potential as a drug candidate (e.g., anticancer, antimicrobial).
Industry: Exploring applications in materials science or catalysis.
Mechanism of Action
- Unfortunately, I don’t have specific information on this compound’s mechanism of action. understanding its interactions with biological targets would be crucial.
Comparison with Similar Compounds
Uniqueness: Its spirocyclic structure sets it apart from simpler indole or pyrrolo compounds.
Similar Compounds: While I lack precise names, related compounds might include other spirocyclic indole derivatives or pyrrolo-pyrrolidines.
Remember that this compound’s detailed investigation would require access to specialized databases and research articles.
Properties
Molecular Formula |
C29H24ClN3O6 |
|---|---|
Molecular Weight |
546.0 g/mol |
IUPAC Name |
2-[1'-[(2-chlorophenyl)methyl]-5-(4-methoxyphenyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-1-yl]acetic acid |
InChI |
InChI=1S/C29H24ClN3O6/c1-39-18-12-10-17(11-13-18)33-26(36)24-21(14-23(34)35)31-29(25(24)27(33)37)19-7-3-5-9-22(19)32(28(29)38)15-16-6-2-4-8-20(16)30/h2-13,21,24-25,31H,14-15H2,1H3,(H,34,35) |
InChI Key |
UWGGBQRXBXVNRS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C(NC4(C3C2=O)C5=CC=CC=C5N(C4=O)CC6=CC=CC=C6Cl)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-methylpropan-1-ol](/img/structure/B11086622.png)
![methyl 2-({1,1,1-trifluoro-3-methoxy-3-oxo-2-[(phenylacetyl)amino]propan-2-yl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11086627.png)
![Ethyl 4-[(2-methyl-5-nitrophenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate](/img/structure/B11086634.png)
![(4-Methoxyphenyl)[2-thioxo[1,2,4]triazolo[5,1-B][1,3]benzothiazol-1(2H)-YL]methanone](/img/structure/B11086639.png)
![Propan-2-yl {[3-cyano-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate](/img/structure/B11086645.png)
![1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanol](/img/structure/B11086647.png)
![N-[1-(1-decyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]benzamide](/img/structure/B11086655.png)
![2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl {[3-(1,1,2,2-tetrafluoroethoxy)phenyl]carbonyl}carbamate](/img/structure/B11086661.png)
![5-methyl-3-phenyl-7-(3-phenylpyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11086666.png)

![4-{5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B11086679.png)
![1-[4-(2-oxopyrrolidin-1-yl)benzyl]-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11086683.png)

![(5E)-5-{3-iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B11086701.png)
